molecular formula C11H22N2O B5179201 N-(1-isopropyl-4-piperidinyl)propanamide

N-(1-isopropyl-4-piperidinyl)propanamide

Cat. No. B5179201
M. Wt: 198.31 g/mol
InChI Key: WDJAFQBHWUEXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-4-piperidinyl)propanamide (also known as IPP) is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its various pharmacological properties. IPP has been found to have potential applications in the treatment of various disorders, including anxiety, depression, and addiction.

Mechanism of Action

The mechanism of action of IPP involves the modulation of neurotransmitter systems in the brain. IPP has been found to act as a selective inhibitor of the reuptake of serotonin and dopamine, which results in an increase in their levels in the brain. This increase in neurotransmitter levels has been linked to the anxiolytic, antidepressant, and anti-addictive effects of IPP.
Biochemical and Physiological Effects:
IPP has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. IPP has also been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. Additionally, IPP has been found to have antinociceptive effects, which means it can reduce pain sensitivity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using IPP in lab experiments is its high potency and selectivity. IPP has been found to have a high affinity for serotonin and dopamine transporters, which makes it an effective tool for studying the role of these neurotransmitters in various biological processes. However, one of the limitations of using IPP in lab experiments is its potential toxicity. IPP has been found to have cytotoxic effects on certain cell types, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of IPP. One area of research is the development of new analogs of IPP with improved pharmacological properties. Another area of research is the investigation of the role of IPP in the regulation of other neurotransmitter systems, such as the glutamate system. Additionally, the potential therapeutic applications of IPP in the treatment of various disorders, such as anxiety and depression, warrant further investigation.

Synthesis Methods

The synthesis of IPP involves the reaction of 1-isopropylpiperidine with propanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(1-isopropyl-4-piperidinyl)propanamide, which can be purified by recrystallization. The yield of the reaction is typically high, making it an efficient method for the synthesis of IPP.

Scientific Research Applications

IPP has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties, including anxiolytic, antidepressant, and anti-addictive effects. IPP has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood and behavior.

properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-4-11(14)12-10-5-7-13(8-6-10)9(2)3/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJAFQBHWUEXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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